(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS2/c1-20-11-7-6-9(17)8-13(11)23-16(20)19-14(21)15-18-10-4-2-3-5-12(10)22-15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVJZJROSOOLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a complex organic molecule belonging to the thiazole family, which has garnered attention due to its potential biological activities. The structural features of this compound suggest that it may exhibit significant interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H13ClN2OS
- Molecular Weight : 314.81 g/mol
- Key Functional Groups :
- Thiazole rings
- Amide group
- Chlorine and methyl substituents
These structural characteristics are crucial for understanding its biological activity.
Antimicrobial Activity
Compounds containing thiazole moieties have been reported to possess antimicrobial properties. For instance, derivatives of thiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy by increasing the lipophilicity and reactivity of the compounds .
Anticancer Activity
Thiazole derivatives are recognized for their anticancer potential. Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs have shown IC50 values in the micromolar range against human cancer cell lines like A-431 and Jurkat, indicating promising anticancer activity .
Anti-inflammatory Effects
Research indicates that thiazole derivatives can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis reveals that specific modifications in the thiazole structure significantly influence biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Chlorobenzothiazole | Contains thiazole ring | Antimicrobial |
| Benzo[b]thiophene | Aromatic core | Anticancer |
| Thiazole Derivative | Thiazole ring | Anti-inflammatory |
The presence of chlorine at the 6-position and a methyl group at the 3-position on the benzothiazole ring has been identified as critical for enhancing both antimicrobial and anticancer activities .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiazole derivatives, including those structurally related to this compound. The results indicated that compounds with similar substituents exhibited significant inhibition zones against Bacillus subtilis and Candida albicans, suggesting a strong potential for development as antimicrobial agents .
Study 2: Anticancer Activity
In another research effort, a series of thiazole-based compounds were synthesized and tested against multiple cancer cell lines. The findings revealed that certain derivatives displayed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs .
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole and benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- A study demonstrated that thiazole-based compounds showed promising activity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with some derivatives achieving IC50 values as low as 23.30 µM .
- The presence of substituents such as chloro and methyl groups on the benzothiazole structure enhances anticancer efficacy, likely due to improved interaction with biological targets .
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.
Research Insights:
- Compounds similar to (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide have been tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance.
Enzyme Activity:
- Some studies highlight the inhibition of carbonic anhydrase (CA) by thiazole derivatives, which is crucial in tumor growth regulation. The structure-activity relationship suggests that the presence of electronegative groups enhances inhibitory potency .
Organic Electronics
The unique electronic properties of benzothiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Properties:
- Research indicates that benzothiazole derivatives can improve charge transport properties in organic semiconductors, leading to enhanced performance in electronic devices .
Photophysical Properties
Studies have shown that compounds like this compound exhibit interesting photophysical properties, making them candidates for fluorescence applications.
Photophysical Data:
| Property | Value |
|---|---|
| Absorption Wavelength | 300 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.75 |
Case Study 1: Anticancer Activity Evaluation
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines including MCF-7 and PC3. The compound exhibited significant cytotoxicity with an IC50 value of 5.71 µM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .
Case Study 2: Antimicrobial Testing
A comprehensive analysis was conducted on the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s neutral carboxamide linker contrasts with the cationic quinolinium-iodide cores in I8 and I10, which may enhance solubility in polar solvents .
- Unlike the benzodithiazine in , the target lacks sulfone groups but shares a chloro-methyl substitution pattern, which could confer similar steric hindrance .
Key Observations :
- ’s compound exhibits high thermal stability (decomposition at 271–272°C), likely due to sulfone groups and crystallinity, whereas the target’s carboxamide may lower melting points .
- IR spectra of the target would show carboxamide C=O stretches (~1645 cm⁻¹), similar to ’s C=N imine stretch, but lack sulfone peaks .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2-ylidene)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation of benzo[d]thiazole precursors. For example:
- Method A : Start with benzo[d]thiazol-2-amine, treat with tert-butyl nitrite to generate 2-azidobenzo[d]thiazole, then react with alkynes (e.g., phenylacetylene) under CuSO₄/ascorbic acid catalysis in tert-butanol/water (yield: ~70-85%) .
- Method B : Use 2-chlorobenzo[d]thiazole as a starting material, followed by hydrazine substitution and subsequent condensation with benzo[d]thiazole-2-carboxylic acid derivatives .
Optimization : Adjust solvent polarity (e.g., THF for better azide stability) and temperature (reflux for faster kinetics). Monitor tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole) via ¹H-NMR to confirm product ratios .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- X-ray crystallography : Resolves Z/E configuration and confirms molecular geometry .
- ¹H/¹³C NMR : Key for identifying tautomeric forms (e.g., ratio 1.8:1 in CDCl₃ for related tetrazole/azide equilibria) and substituent positions .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₁ClN₄OS₂) with <2 ppm error .
- HPLC : Ensures >95% purity; use C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can tautomerism between benzo[4,5]thiazolo[3,2-d]tetrazole and 2-azidobenzo[d]thiazole intermediates be controlled during synthesis?
Tautomer equilibria are solvent- and substituent-dependent:
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor tetrazole forms, while nonpolar solvents (e.g., CDCl₃) stabilize azides. Adjust solvent during crystallization to isolate the desired tautomer .
- Substituent influence : Electron-withdrawing groups (e.g., Cl at C6) shift equilibrium toward azides by destabilizing tetrazole ring strain. Monitor via time-resolved NMR (e.g., ¹H-NMR shows 1a:2a ratio changing from 1.8:1 to 1:1 over 1 hour in CDCl₃) .
Q. What strategies are effective for improving the yield of Z-isomer in the final product?
- Steric hindrance : Introduce bulky substituents (e.g., 3-methyl group) to favor Z-configuration via reduced steric clash .
- Catalytic additives : Use Cu(I) catalysts to stabilize transition states favoring Z-isomer during cycloaddition .
- Low-temperature crystallization : Preferentially crystallize Z-isomer from ethanol at 0–4°C .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
- C6 Chlorine : Enhances lipophilicity and membrane permeability, critical for neuroprotective activity (e.g., IC₅₀ improvement from 12 μM to 3.5 μM in oxidative stress models) .
- C2 Carboxamide : Hydrogen-bonding with target proteins (e.g., kinases) improves binding affinity. Docking studies show ΔG = -9.2 kcal/mol for carboxamide vs. -7.8 kcal/mol for ester analogs .
- Thiazole vs. oxazole : Replacing benzo[d]thiazole with oxazole reduces activity by 50%, highlighting the importance of sulfur’s electronic effects .
Q. What computational methods are recommended for predicting binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Screen against PDB targets (e.g., 6LU7 for protease inhibition) using force fields like AMBER .
- ADMET prediction (SwissADME) : LogP ~2.5 (optimal), moderate solubility (LogS = -4.1), and CYP3A4 metabolism liability. Prioritize derivatives with >30% human intestinal absorption .
Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
- Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and controls (e.g., 10 μM edaravone) .
- Validate purity : Impurities >5% (e.g., E-isomer) can skew results. Confirm via HPLC and quantify isomers .
- Replicate in vivo : Compare pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models to clarify discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
